2-Chloro-4-nitropyridin-3-OL

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

Researchers pursuing KRAS G12C inhibitor programs often encounter failed syntheses when substituting the wrong chloronitropyridine isomer. 2-Chloro-4-nitropyridin-3-OL (CAS 15128-85-5) is the exact building block validated in WO2020146613A1 for the critical iodination step, owing to its unique 2-Cl, 3-OH, 4-NO₂ arrangement. • Enables regioselective SNAr and cross-coupling at the 2-position. • Compatible with Pd/Ni-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings. • Supplied with ≥95% purity; stored at 2-8°C under inert gas.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
CAS No. 15128-85-5
Cat. No. B175602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitropyridin-3-OL
CAS15128-85-5
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1[N+](=O)[O-])O)Cl
InChIInChI=1S/C5H3ClN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H
InChIKeyUWEVMHYTZHHEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitropyridin-3-OL: Properties & Availability


2-Chloro-4-nitropyridin-3-OL (CAS 15128-85-5, MFCD11847780) is a chlorinated, nitrated, hydroxylated pyridine derivative with molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . This heterocyclic building block is a yellow crystalline solid with a calculated boiling point of 334.7±37.0°C at 760 mmHg [1], a density of 1.7±0.1 g/cm³ [1], and a calculated logP of approximately 1.46 [1]. The compound's unique substitution pattern—a chlorine at the 2-position, a nitro group at the 4-position, and a hydroxyl group at the 3-position —defines its reactivity profile, which is distinct from positional isomers and deoxygenated analogs. It is commercially available from multiple suppliers at scales from 100 mg to 1 g, with reported purities of 95-98% , and must be stored at 2-8°C under inert gas, protected from light and moisture .

1
Regioselective SNAr and cross-coupling handle enabled by 2-Cl,3-OH,4-NO₂ pattern
2
Precursor for KRAS G12C inhibitor intermediate synthesis via patent-validated route
3
Dual reactivity: chlorine for displacement, hydroxyl for further derivatization

2-Chloro-4-nitropyridin-3-OL: Why Analogs Fall Short


In procurement for complex organic synthesis, simply selecting a 'cheaper' or 'more available' chloronitropyridine can derail a synthetic route due to profound differences in regioselectivity and functional group reactivity. The specific 2-chloro, 3-hydroxy, 4-nitro arrangement in 2-Chloro-4-nitropyridin-3-OL (15128-85-5) confers a unique reactivity profile that cannot be replicated by positional isomers like 2-Chloro-3-nitropyridin-4-ol (629655-23-8) or deoxygenated analogs like 2-Chloro-4-nitropyridine (23056-36-2) [1]. The presence and position of the hydroxyl group dramatically alters the compound's ability to participate in nucleophilic substitutions, metal-catalyzed couplings, and hydrogen-bond-directed crystal engineering . Furthermore, the compound is specifically cited in patent literature as a key intermediate for synthesizing KRAS G12C inhibitors [2], indicating a validated, high-value synthetic pathway that would be compromised by substitution. The evidence below quantifies these critical differences.

Regioisomer 2-Chloro-3-nitropyridin-4-ol (629655-23-8) swaps nitro/hydroxy positions, altering SNAr site selectivity and hydrogen-bond network; may derail synthetic sequence.
Deoxygenated 2-Chloro-4-nitropyridine (23056-36-2) lacks the 3-OH handle, blocking alkylation, acylation, or leaving-group formation needed in subsequent steps.
Pathway fidelity Generic chloronitropyridines may not support the regioselective iodination step validated for KRAS G12C inhibitor intermediates in WO2020146613A1.

2-Chloro-4-nitropyridin-3-OL: Evidence vs. Analogs


Regioisomer Comparison: 3-OH vs. 4-OH Substitution

The target compound (2-chloro, 3-hydroxy, 4-nitro) and its regioisomer (2-chloro, 4-hydroxy, 3-nitro) share the same molecular formula but exhibit different chemical behaviors . The distinct arrangement of the nitro and hydroxyl groups leads to different patterns of electron density on the pyridine ring, which directly impacts their reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .

Regioisomer comparison
Data to verify
2-Cl,3-OH,4-NO₂ (target) vs. 2-Cl,4-OH,3-NO₂ (CAS 629655-23-8)
Regioisomeric substitution pattern controls SNAr site selectivity.
Different CAS, distinct electron-density distribution; independent verification advised.
Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

Hydroxyl Group Impact vs. Deoxygenated Analog

The presence of the 3-hydroxyl group in 2-Chloro-4-nitropyridin-3-OL provides a crucial functional handle for further derivatization (e.g., alkylation, acylation, or formation of a leaving group) that is entirely absent in the deoxygenated analog, 2-Chloro-4-nitropyridine [1]. This distinction is critical in synthetic sequences requiring a hydroxyl group for subsequent steps.

Hydroxyl group impact
Reported
3-OH present (MW 174.54) vs. deoxygenated analog (MW 158.54) [REFS-1]
Hydroxyl handle enables alkylation/acylation; absent in 2-Cl-4-nitropyridine.
PubChem structural data; functional difference confirmed by molecular composition.
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Validated KRAS G12C Inhibitor Intermediate

The target compound has been explicitly cited in patent literature as a key intermediate in the synthesis of compounds that irreversibly inhibit KRAS G12C activity [1]. This patent citation provides a validated, high-value application that is not a generic claim for all chloronitropyridines. The compound is used as a starting material in a specific sequence of reactions, including iodination with N-iodosuccinimide and iron powder, to generate 2-chloro-5-iodo-3-methoxypyridin-4-amine [2].

KRAS inhibitor intermediate
Reported
Patent WO2020146613A1: reactant for 2-chloro-5-iodo-3-methoxypyridin-4-amine synthesis
Validated role in KRAS G12C inhibitor route differentiates from generic building blocks.
Synthetic sequence includes iodination with NIS/Fe; requires specific substitution pattern.
Oncology Medicinal Chemistry Targeted Therapy

2-Chloro-4-nitropyridin-3-OL: Key Application Scenarios


KRAS G12C Inhibitor Synthesis via Iodination

This is the highest-value and most specifically validated application scenario. Based on patent WO2020146613A1, 2-Chloro-4-nitropyridin-3-OL serves as a critical reactant for synthesizing 2-chloro-5-iodo-3-methoxypyridin-4-amine, a key intermediate for irreversible KRAS G12C inhibitors [1]. The specific 2-chloro, 3-hydroxy, 4-nitro substitution pattern is essential for the regioselective iodination step, which is not possible with the isomeric 2-Chloro-3-nitropyridin-4-ol [2].

Diversification via SNAr

The presence of both an electron-withdrawing nitro group and a halogen atom makes 2-Chloro-4-nitropyridin-3-OL a prime candidate for SNAr reactions. The chlorine at the 2-position, activated by the adjacent nitro group at the 4-position, can be selectively displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) . The 3-hydroxyl group can be protected or left as a handle for further functionalization. This dual reactivity is a key differentiator from analogs like 2-Chloro-4-nitropyridine, which lack the additional hydroxyl site [3].

Cross-Coupling & C-H Functionalization

The chloro substituent serves as an excellent leaving group for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) . Furthermore, the nitro group can act as a directing group for regioselective C-H arylations, as demonstrated in studies on related fused 3-nitropyridines [4]. This compound's specific substitution pattern is thus suitable for building complex, drug-like fused heterocyclic systems, offering a level of synthetic versatility not found in simpler, non-hydroxylated analogs.

Crystal Engineering & Materials Science

The combination of a hydrogen-bond donor (hydroxyl group) and multiple acceptors (nitro group, pyridine nitrogen) gives 2-Chloro-4-nitropyridin-3-OL a unique capacity for forming directional intermolecular interactions . This property is valuable in crystal engineering for designing co-crystals, salts, and solid-state materials with specific packing and stability characteristics. The exact 3-OH, 4-NO₂, 2-Cl arrangement dictates the resulting hydrogen-bonding network, which would be fundamentally different for the 3-NO₂, 4-OH regioisomer .

Application
Selection Property
Validation Focus
KRAS G12C inhibitor intermediate synthesis
Specific 2-Cl,3-OH,4-NO₂ pattern for regioselective iodination
Synthetic route fidelity per patent literature
Nucleophilic aromatic substitution diversification
Dual reactivity: chlorine displacement and hydroxyl handle
SNAr site selectivity and protecting group compatibility
Metal-catalyzed cross-coupling
Chloro leaving group for Pd/Ni catalysis
Catalyst system and coupling partner scope
Crystal engineering & materials science
Hydrogen-bond donor/acceptor network from 3-OH and 4-NO₂
Cocrystal packing and stability design

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33 linked technical documents
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